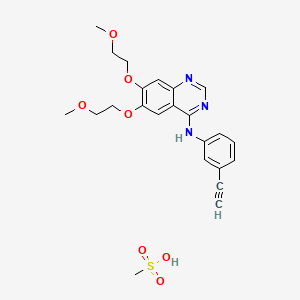
Erlotinib mesylate
Cat. No. B1671055
Key on ui cas rn:
248594-19-6
M. Wt: 489.5 g/mol
InChI Key: PCBNMUVSOAYYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706721B1
Procedure details


The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (30.0 g, 69.79 mmol), dichloromethane (1125 mL) and water (300 mL) were mixed together using mechanical agitation and then treated with saturated sodium bicarbonate solution (300 mL). The mixture was allowed to settle and separate into two cloudy liquid phases. The aqueous phase was removed and further extracted with dichloromethane (300 mL) The organic layers were combined and washed with saturated sodium bicarbonate solution (300 mL), separated and dried by treatment with dried magnesium sulfate (50 g) and then filtered to give a clear organic layer which was concentrated by evaporation to a volume of about 300 mL. The resultant solution was treated with isopropanol (450 mL) and concentrated by evaporation to 300 mL giving a slurry mixture. The slurry mixture was treated slowly with methanesulfonic acid (4.5 mL, 69.79 mmol) to give a pale yellow solution which on cooling to room temperature gave a gum. Addition of seed crystals of polymorph B as prepared in example 4 eventually resulted in formation of a crystal slurry. The crystal slurry was granulated for 24 hours at ambient temperature overnight, the crystals were isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 45° C. to give polymorph B, 23.43 g, yield 69%, as a white crystalline solid mp 142-144° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
30 g
Type
reactant
Reaction Step One





[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].ClCCl.C(=O)(O)[O-].[Na+].[CH3:38][S:39]([OH:42])(=[O:41])=[O:40]>O>[S:39]([OH:42])(=[O:41])(=[O:40])[CH3:38].[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3,6.7|
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
|
|
Name
|
|
|
Quantity
|
1125 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Four
[Compound]
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate into two cloudy liquid phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
further extracted with dichloromethane (300 mL) The organic layers
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate solution (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried by treatment with dried magnesium sulfate (50 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear organic layer which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by evaporation to a volume of about 300 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant solution was treated with isopropanol (450 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation to 300 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a slurry mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solution which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a gum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition of seed crystals of polymorph B
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as prepared in example 4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
eventually resulted in formation of a crystal slurry
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with isopropanol (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 45° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give polymorph B, 23.43 g, yield 69%
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(C)(=O)(=O)O.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
